molecular formula C24H29N3O3 B5150398 N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5150398
M. Wt: 407.5 g/mol
InChI Key: HWLNIOKMHRFYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a 5-oxopyrrolidine core substituted with a 4-methoxyphenyl group at the 1-position and a benzylpiperidine moiety linked via an amide bond at the 3-position. The 4-methoxyphenyl substituent introduces electron-donating properties, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-30-22-9-7-21(8-10-22)27-17-19(15-23(27)28)24(29)25-20-11-13-26(14-12-20)16-18-5-3-2-4-6-18/h2-10,19-20H,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNIOKMHRFYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.

    Amidation: The final step involves the formation of the amide bond between the piperidine and pyrrolidine rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain, inflammation, and other physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidine-3-Carboxamide Derivatives

Compound 5 ():
  • Structure: N’-(4-Nitrobenzilidene)-1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide
  • Key Features: Incorporates a nitrobenzylidene hydrazide group and diethylphenyl substituent.
  • Activity: Demonstrates antibacterial properties, likely due to the nitro group’s electron-withdrawing effects enhancing reactivity .
Compound 11 ():
  • Structure: (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
  • Key Features: Fluorobenzyl group improves metabolic stability; imidazolidinone moiety may enhance hydrogen bonding.
  • Activity: Designed as a human neutrophil elastase inhibitor, highlighting the role of fluorinated substituents in enzyme targeting .
Compound:
  • Structure: N-(2-Chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Key Features: Chlorophenyl group introduces electron-withdrawing effects, contrasting with the target compound’s benzylpiperidine.
  • Molecular Weight: 344.79 g/mol, significantly lower than the target compound (estimated ~400 g/mol), impacting pharmacokinetics .

Piperidine-Containing Analogues

Compounds:
  • Examples: N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
  • Key Features: Piperidine linked to aromatic groups via amide bonds, similar to the target compound.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzylpiperidine, 4-methoxyphenyl ~400 (estimated) Potential enzyme inhibition
Compound 5 () 4-Nitrobenzylidene, diethylphenyl Not reported Antibacterial
Compound 11 () 4-Fluorobenzyl, imidazolidinone Not reported Elastase inhibition
N-(2-Chlorophenyl)-... () 2-Chlorophenyl, 4-methoxyphenyl 344.79 Unknown
N-(4-Methoxyphenyl)-...butyramide () Phenethylpiperidine, butyramide Not reported Opioid receptor modulation

Key Findings and Implications

Substituent Effects: Electron-Donating Groups (e.g., 4-methoxy): Enhance binding affinity to receptors requiring hydrophobic interactions . Electron-Withdrawing Groups (e.g., nitro, chloro): Improve reactivity and antibacterial activity but may reduce metabolic stability .

Pharmacokinetic Considerations:

  • The benzylpiperidine group in the target compound likely improves CNS penetration compared to chlorophenyl or nitro-containing analogs .
  • Higher molecular weight (~400 g/mol) may limit oral bioavailability compared to lighter analogs (e.g., 344.79 g/mol in ) .

Synthetic Pathways:

  • The target compound’s synthesis likely involves amide coupling between 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-benzylpiperidin-4-amine, analogous to methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.